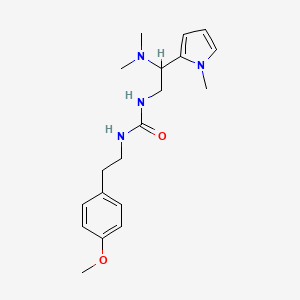
1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(4-methoxyphenethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C19H28N4O2 and its molecular weight is 344.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound belonging to the class of ureas. Its unique structure, characterized by a dimethylamino group, a pyrrole ring, and a phenylurea moiety, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- IUPAC Name : 1-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3-(4-methoxyphenethyl)urea
- Molecular Formula : C16H22N4O2
- Molecular Weight : 286.37 g/mol
- CAS Number : 1207002-81-0
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Anticancer properties
- Antidepressant effects
- Neuroprotective activities
The biological activity is primarily attributed to the modulation of neurotransmitter systems and cellular signaling pathways. The dimethylamino group may enhance lipophilicity, facilitating better penetration into biological membranes.
Anticancer Activity
A study investigating the anticancer potential of urea derivatives found that compounds with similar structures inhibited the proliferation of various cancer cell lines. Specifically, the compound demonstrated IC50 values in the micromolar range against human breast cancer cells (MCF-7) and lung cancer cells (A549).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.6 |
| A549 | 4.3 |
This suggests that the compound could serve as a lead structure for developing new anticancer agents.
Antidepressant Effects
In animal models, compounds with similar pharmacophores have shown significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. The proposed mechanism involves serotonin and norepinephrine reuptake inhibition.
| Test | Effect |
|---|---|
| Forced Swim Test | Reduced immobility |
| Tail Suspension Test | Increased struggle |
These findings support further investigation into the compound's potential as an antidepressant.
Neuroprotective Activity
Recent studies have indicated that related compounds exhibit neuroprotective effects against oxidative stress-induced neuronal damage. The presence of the pyrrole ring is believed to contribute to antioxidant activity.
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-22(2)18(17-6-5-13-23(17)3)14-21-19(24)20-12-11-15-7-9-16(25-4)10-8-15/h5-10,13,18H,11-12,14H2,1-4H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLNQPGZAXRHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)NCCC2=CC=C(C=C2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














